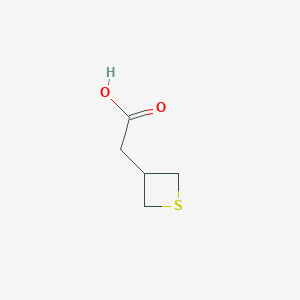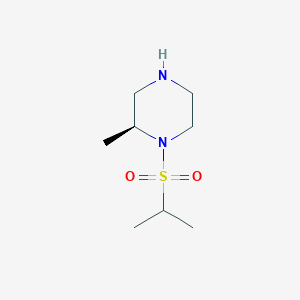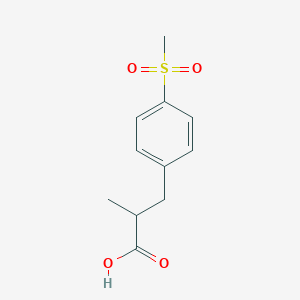
2-Aminomethyl-5-trifluoromethylthiazole
Overview
Description
Synthesis Analysis
2-Aminomethyl-5-trifluoromethylthiazole, also known as AMT, is a synthetic organic compound that was first synthesized by a group of researchers led by H. T. Herr in 1969. This compound belongs to the class of thiazole-based compounds, which have been widely studied due to their diverse biological properties.Molecular Structure Analysis
The molecular structure of 2-Aminomethyl-5-trifluoromethylthiazole is represented by the formula C5H5F3N2S . It is a heterocyclic compound that contains both thiazole and amine functional groups .Chemical Reactions Analysis
2-Aminomethyl-5-trifluoromethylthiazole is a white crystalline powder with a molecular weight of 203.19 g/mol. The melting point of AMT is approximately 200-202°C, and it has a solubility of 146 mg/L in water at 25°C.Physical And Chemical Properties Analysis
2-Aminomethyl-5-trifluoromethylthiazole is a white crystalline powder with a molecular weight of 203.19 g/mol. The melting point of AMT is approximately 200-202°C, and it has a solubility of 146 mg/L in water at 25°C.Scientific Research Applications
Medicinal Chemistry and Drug Discovery
2-Aminothiazole, a core structure related to 2-Aminomethyl-5-Trifluoromethylthiazole, is a significant pharmacophore in medicinal chemistry and drug discovery. It is the basis for several marketed drugs like Famotidine and Cefdinir, and recent research has explored its application in various therapeutic areas, including cancer, tumor, diabetes, and anticonvulsant treatments (Das, Sikdar, & Bairagi, 2016).
Antiprion Activity
2-Aminothiazoles, closely related to 2-Aminomethyl-5-Trifluoromethylthiazole, have been identified as a new class of compounds with antiprion activity. This discovery is important for developing treatments for prion diseases, as these compounds show high brain concentrations and good oral absorption in animals (Gallardo-Godoy et al., 2011).
Synthesis and Applications in Heterocyclic Chemistry
The 2-Aminothiazole scaffold is a cornerstone in heterocyclic chemistry. One study describes the synthesis of 5-amino-4-trifluoromethylthiazoles, demonstrating the versatility of this scaffold in creating various compounds with potential applications in different scientific fields (Burger, Höß, & Geith, 1990).
Corrosion Inhibition
Research has shown that compounds like 5-amino-1,2,4-triazole, which bear similarity to 2-Aminomethyl-5-Trifluoromethylthiazole, can be effective as corrosion inhibitors. These findings suggest potential industrial applications, particularly in protecting metals like steel in acidic environments (Hassan, Abdelghani, & Amin, 2007).
Enzyme Inhibition
2-Aminothiazole derivatives have been investigated for their inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These studies highlight the potential of these compounds in treating diseases related to enzyme dysfunction (Gulcin et al., 2017).
Novel Synthesis Methods
A novel method for synthesizing 2-aminothiazole derivatives has been developed, illustrating the evolving techniques in producing these compounds and their derivatives efficiently and effectively (Sasmal, Chandrasekhar, Sridhar, & Iqbal, 2008).
Anticancer Activity
Studies have shown that derivatives of 2,4,5-trisubstitutedthiazole, closely related to 2-Aminomethyl-5-Trifluoromethylthiazole, possess significant anticancer activity. This finding is particularly relevant for the development of novel anticancer agents (Al-Jaidi et al., 2020).
Energetic Materials Development
2-Aminothiazoles have been used in the synthesis of high-performing energetic materials, suggesting applications in areas requiring materials with high energy capacity (Klapötke, Piercey, & Stierstorfer, 2012).
Building Blocks for Library Synthesis
The synthesis of 5-aminothiazoles as building blocks for library synthesis indicates their utility in creating diverse chemical libraries for drug discovery and other applications (Thompson, Heal, & Chen, 2006).
Safety And Hazards
Future Directions
The trifluoromethyl group-containing drugs have been approved by the FDA for the last 20 years . The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities . Therefore, 2-Aminomethyl-5-trifluoromethylthiazole and its derivatives may have potential applications in the development of new drugs .
properties
IUPAC Name |
[5-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c6-5(7,8)3-2-10-4(1-9)11-3/h2H,1,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVZTRVJWUDRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminomethyl-5-trifluoromethylthiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1406149.png)






![1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride](/img/structure/B1406160.png)
![1,4-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B1406162.png)
![1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone](/img/structure/B1406163.png)
![N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1406165.png)


